molecular formula C22H20ClN3O5 B12375788 GSPT1 degrader-2

GSPT1 degrader-2

Cat. No.: B12375788
M. Wt: 441.9 g/mol
InChI Key: VCEJNBKFGYUOAV-UHFFFAOYSA-N
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Description

GSPT1 degrader-2 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) proteinThis compound has shown significant potential in cancer therapy, particularly in targeting MYC-driven tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSPT1 degrader-2 involves the design and optimization of small molecules that can bind to the cereblon (CRBN) E3 ubiquitin ligase complex. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions

GSPT1 degrader-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

GSPT1 degrader-2 exerts its effects by binding to the CRBN E3 ubiquitin ligase complex, which in turn recruits GSPT1 for ubiquitination and subsequent degradation by the proteasome. This process leads to the depletion of GSPT1, resulting in the inhibition of protein synthesis and induction of apoptosis in cancer cells . The molecular targets involved include CRBN, GSPT1, and components of the ubiquitin-proteasome system .

Properties

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate

InChI

InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28)

InChI Key

VCEJNBKFGYUOAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl

Origin of Product

United States

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